1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea
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Description
Sulfamonomethoxine is a compound with the empirical formula C11H12N4O3S and a molecular weight of 280.30 . It is also known by other names such as 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide, 4-Methoxy-6-sulfanilamidopyrimidine, and N1-(6-Methoxy-4-pyrimidinyl)sulfanilamide .
Molecular Structure Analysis
The molecular structure of Sulfamonomethoxine is represented by the formula C11H12N4O3S . The average mass is 444.487 Da and the monoisotopic mass is 444.067444 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of Sulfamonomethoxine include a molecular weight of 280.30 . More detailed properties were not available in the sources I found.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(6-methoxy-4-pyrimidinyl)-N’-1-naphthylurea is dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid . This compound acts as a competitive inhibitor of this enzyme, effectively blocking the production of folic acid .
Mode of Action
N-(6-methoxy-4-pyrimidinyl)-N’-1-naphthylurea interacts with its target by binding to the active site of dihydropteroate synthetase, preventing the normal substrate from binding . This inhibits the enzyme’s activity and disrupts the synthesis of folic acid, a crucial component for DNA synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by N-(6-methoxy-4-pyrimidinyl)-N’-1-naphthylurea affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. By blocking this pathway, the compound can disrupt DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of N-(6-methoxy-4-pyrimidinyl)-N’-1-naphthylurea’s action primarily involve the disruption of DNA synthesis. By inhibiting the production of folic acid, the compound can interfere with the synthesis of nucleotides and, consequently, DNA. This can lead to the inhibition of cell division and growth .
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-15-9-14(17-10-18-15)20-16(21)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUNIYIIDHDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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